![molecular formula C26H27ClN2O4 B2821237 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride CAS No. 2219376-33-5](/img/structure/B2821237.png)
2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Protecting Groups in Peptide Synthesis
One notable application involves the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound for the protection of hydroxy groups during peptide synthesis. The Fmoc group is advantageous because it can be removed under mild base conditions while leaving other sensitive groups intact, facilitating the stepwise construction of complex peptides (Gioeli & Chattopadhyaya, 1982). This characteristic makes it an essential tool in the synthesis of peptides, particularly in solid-phase peptide synthesis where the Fmoc strategy is widely employed.
Solid-Phase Peptide Synthesis (SPPS)
In the realm of SPPS, the Fmoc group has been used to introduce a hypersensitive acid-labile tris(alkoxy)benzyl ester anchoring, which facilitates the synthesis of protected peptide segments. This methodology underscores the versatility of Fmoc-based protecting strategies in enabling the synthesis of peptide fragments with high purity and yield, which are then used in the assembly of larger peptide chains or in modifications that enhance their biological activity (Albericio & Bárány, 1991).
Novel Fluorescence Probes
Another interesting application outside the direct scope of peptide synthesis is the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes rely on specific chemical functionalities that can be synthesized using Fmoc chemistry, highlighting the broader utility of this compound in creating tools for biological and chemical analysis (Setsukinai et al., 2003).
作用機序
Target of Action
The primary targets of the compound “2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride” are currently unknown
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) amino acids , it may be involved in peptide synthesis, where it could act as a protective group for the amino group during the synthesis process .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways it affects . If it functions similarly to other fmoc amino acids, it may play a role in the synthesis of peptides and proteins .
Result of Action
The molecular and cellular effects of this compound’s action are unclear due to the lack of research . If it functions as a protective group in peptide synthesis like other Fmoc amino acids, it could facilitate the production of specific peptides .
特性
IUPAC Name |
2-[benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4.ClH/c29-25(30)17-28(16-19-8-2-1-3-9-19)15-14-27-26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24H,14-18H2,(H,27,31)(H,29,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXIRHUQOCFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

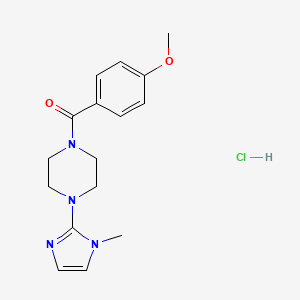
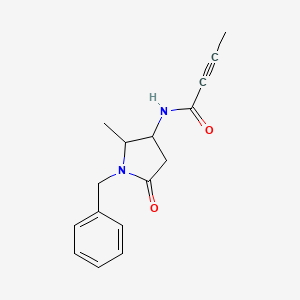

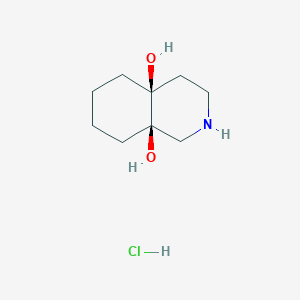
![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)

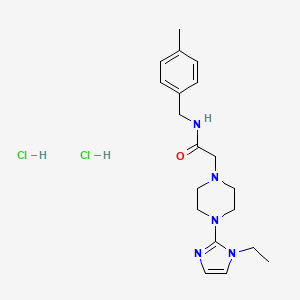

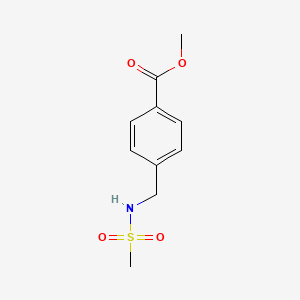

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)

![Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2821175.png)
![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)